MFCD09726516
Overview
Description
MFCD09726516 is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the second position and a propylamine group at the fourth position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD09726516 typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinazoline.
Nucleophilic Substitution: The 2-chloroquinazoline undergoes nucleophilic substitution with propylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems would ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or alcohol; temperature: room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or THF; temperature: 0-25°C.
Substitution: Amines, thiols, alkoxides; solvent: DMF or THF; temperature: 80-100°C.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
MFCD09726516 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of MFCD09726516 involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- (2-Chloro-quinazolin-4-yl)-phenyl-methyl-amine
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(4-methoxy-benzyl)-methyl-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the quinazoline ring. While MFCD09726516 has a propylamine group, the similar compounds have phenyl, methoxy, or benzyl groups.
- Unique Properties: this compound’s unique propylamine group may confer distinct biological activities and binding affinities compared to its analogs. This uniqueness can be leveraged in drug design to target specific enzymes or receptors more effectively.
Properties
IUPAC Name |
2-chloro-N-propylquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-7-13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-6H,2,7H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYBDYZKULUYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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